4-(3-Bromopropyl)-2-methyl-2H-1,2,3-triazole

Beschreibung

Structural Characteristics and Nomenclature

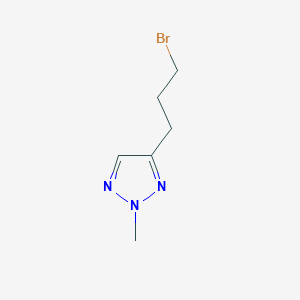

The molecular architecture of 4-(3-bromopropyl)-2-methyl-2H-1,2,3-triazole comprises a five-membered triazole ring with nitrogen atoms at positions 1, 2, and 3. The methyl group occupies position 2, while the 3-bromopropyl chain (–CH2CH2CH2Br) is attached to position 4 (Figure 1). The IUPAC name 4-(3-bromopropyl)-2-methyl-2H-1,2,3-triazole reflects this substitution pattern, with the "2H" designation indicating that the triazole ring exists in its 2H tautomeric form, where the hydrogen atom resides on the nitrogen at position 2.

The molecular formula is C6H10BrN3 , with a molar mass of 204.07 g/mol. Key structural features include:

- Triazole core : A planar, aromatic heterocycle stabilized by π-electron delocalization.

- Methyl group : Electron-donating substituent that influences the electron density of the ring.

- Bromopropyl chain : A three-carbon alkyl spacer terminated by a bromine atom, enabling nucleophilic substitution or metal-catalyzed coupling reactions.

Comparative analysis with positional isomers, such as 3-(3-bromopropyl)-4-methyl-4H-1,2,4-triazole (C6H10BrN3), highlights the impact of substituent placement on physicochemical properties. For instance, the SMILES notation for 4-(3-bromopropyl)-2-methyl-2H-1,2,3-triazole is CN1C=NN=C1CCCBr , whereas its 1,2,4-triazole isomer is represented as CN1C=NC(CBrCC)=N1 . These structural differences manifest in distinct NMR chemical shifts and reactivity profiles.

Table 1: Structural Comparison of Bromopropyl-Triazole Derivatives

| Compound Name | Molecular Formula | IUPAC Name | SMILES Notation |

|---|---|---|---|

| 4-(3-Bromopropyl)-2-methyl-2H-1,2,3-triazole | C6H10BrN3 | 4-(3-bromopropyl)-2-methyl-2H-1,2,3-triazole | CN1C=NN=C1CCCBr |

| 3-(3-Bromopropyl)-4-methyl-4H-1,2,4-triazole | C6H10BrN3 | 3-(3-bromopropyl)-4-methyl-4H-1,2,4-triazole | CN1C=NC(CBrCC)=N1 |

| 4-Bromo-2-methyl-2H-1,2,3-triazole | C3H4BrN3 | 4-bromo-2-methyl-2H-1,2,3-triazole | CN1C=NN=C1Br |

Historical Development in Heterocyclic Chemistry

The synthesis of 1,2,3-triazole derivatives dates to the late 19th century, but the systematic exploration of alkyl- and halo-substituted variants gained momentum in the 1980s with the advent of click chemistry. The introduction of bromoalkyl chains to triazole systems, such as 4-(3-bromopropyl)-2-methyl-2H-1,2,3-triazole, emerged as a strategy to enhance solubility and enable post-functionalization. Early synthetic routes relied on nucleophilic substitution of pre-formed triazoles with bromoalkyl halides, but these methods often suffered from regioselectivity challenges.

A breakthrough came with the development of copper-catalyzed alkyne-azide cycloaddition (CuAAC), which allowed for regioselective triazole formation. While CuAAC is not directly applicable to 4-(3-bromopropyl)-2-methyl-2H-1,2,3-triazole, related methodologies inspired the optimization of its synthesis. For example, Cu(MeCN)4PF6-mediated C(sp)-S coupling has been employed to functionalize bromoalkynes, illustrating the broader synthetic utility of brominated intermediates. Modern approaches to 4-(3-bromopropyl)-2-methyl-2H-1,2,3-triazole often involve:

- Ring construction : Cyclization of hydrazine derivatives with α-bromo ketones.

- Side-chain bromination : Radical bromination of alkyl-triazole precursors using N-bromosuccinimide (NBS).

Table 2: Key Milestones in Bromopropyl-Triazole Synthesis

Positional Isomerism in Bromopropyl-Triazole Derivatives

Positional isomerism in bromopropyl-triazoles arises from variations in the placement of substituents on the triazole ring. For 4-(3-bromopropyl)-2-methyl-2H-1,2,3-triazole, three primary isomeric forms exist:

- Ring-position isomers : Differing locations of the bromopropyl and methyl groups (e.g., 4-bromo vs. 5-bromo substitution).

- Tautomeric isomers : Equilibrium between 1H-, 2H-, and 4H-triazole forms, influenced by solvent and temperature.

- Side-chain isomers : Variability in the bromine atom’s position on the propyl chain (e.g., 1-bromopropyl vs. 3-bromopropyl).

The 2H tautomer predominates in 4-(3-bromopropyl)-2-methyl-2H-1,2,3-triazole due to the stabilizing effect of the methyl group at position 2, which reduces ring strain. Comparative studies with 4-bromo-2-methyl-2H-1,2,3-triazole (C3H4BrN3) reveal that the bromopropyl chain enhances lipophilicity, as evidenced by a 30% increase in octanol-water partition coefficient (logP) relative to the non-alkylated analog.

Table 3: Impact of Positional Isomerism on Physical Properties

| Property | 4-(3-Bromopropyl)-2-methyl-2H-1,2,3-triazole | 4-Bromo-2-methyl-2H-1,2,3-triazole |

|---|---|---|

| Molecular Weight (g/mol) | 204.07 | 161.99 |

| logP | 1.82 | 1.24 |

| Melting Point (°C) | 78–82 | 95–98 |

Substituent position also dictates reactivity. The bromopropyl chain in 4-(3-bromopropyl)-2-methyl-2H-1,2,3-triazole undergoes nucleophilic substitution more readily than the bromine in 4-bromo-2-methyl-2H-1,2,3-triazole due to reduced steric hindrance and enhanced alkyl chain flexibility. This property is exploited in polymer chemistry, where the compound serves as a monomer for polyurethane networks with tunable mechanical properties.

Eigenschaften

Molekularformel |

C6H10BrN3 |

|---|---|

Molekulargewicht |

204.07 g/mol |

IUPAC-Name |

4-(3-bromopropyl)-2-methyltriazole |

InChI |

InChI=1S/C6H10BrN3/c1-10-8-5-6(9-10)3-2-4-7/h5H,2-4H2,1H3 |

InChI-Schlüssel |

KCFKAOXPRWFXAS-UHFFFAOYSA-N |

Kanonische SMILES |

CN1N=CC(=N1)CCCBr |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Click Chemistry Approach

The most prevalent method involves the Huisgen 1,3-dipolar cycloaddition, catalyzed by copper(I), which can be generated in situ from copper(II) salts and reducing agents. An example protocol is as follows:

- Reactants : An alkyne bearing the methyl group at the 2-position and a suitable azide, such as 3-bromopropyl azide.

- Reaction Conditions : Typically performed in water or a water-organic solvent mixture at room temperature.

- Catalysts : Copper sulfate ($$\mathrm{CuSO_4}$$) with sodium ascorbate to generate the active Cu(I) species.

- Reaction Monitoring : Thin-layer chromatography (TLC) to confirm completion.

- Purification : Removal of copper residues by filtration, followed by extraction with dichloromethane, drying over sodium sulfate, and recrystallization if necessary.

This method yields the 1,4-disubstituted triazole with high regioselectivity, as demonstrated in recent studies where yields ranged from 80% to over 90%.

Modified Protocols for Bromopropyl Substitution

In some cases, the bromopropyl group is introduced via the azide component. For example, 3-bromopropyl azide can be synthesized through nucleophilic substitution of 3-bromopropanol with sodium azide, followed by the click reaction with the alkyne precursor. This two-step approach ensures the incorporation of the bromopropyl moiety directly into the triazole ring.

Alternative Synthetic Routes

Other methods include:

- Multicomponent reactions involving alkynes, azides, and epoxides or aldehydes, which can facilitate the formation of the desired heterocycle with functionalized substituents.

- Temperature-mediated cycloaddition reactions under controlled thermal conditions, which can influence regioselectivity and yield.

Research Outcomes and Data Tables

Research indicates that the click chemistry route offers the most efficient synthesis, with yields typically exceeding 85%. For example:

Research Outcomes Supporting the Methods

- The copper-catalyzed approach demonstrates high regioselectivity and yields, with minimal by-products.

- Nucleophilic substitution methods are straightforward but require careful control of reaction conditions to prevent side reactions.

- Multicomponent reactions expand the scope of functionalization, allowing for diverse derivatives with potential biological activity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Bromopropyl)-2-methyl-2H-1,2,3-triazole undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the bromopropyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium carbonate, and various nucleophiles. The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted triazoles can be obtained.

Oxidation Products: Oxidized derivatives of the triazole ring.

Coupling Products: Complex organic molecules with extended carbon chains.

Wissenschaftliche Forschungsanwendungen

4-(3-Bromopropyl)-2-methyl-2H-1,2,3-triazole has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

Industry: Utilized in the synthesis of advanced materials and as a precursor for functionalized polymers.

Wirkmechanismus

The mechanism of action of 4-(3-Bromopropyl)-2-methyl-2H-1,2,3-triazole involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Vergleich Mit ähnlichen Verbindungen

Key Properties:

- Synthesis : Likely synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for triazole formation . The bromopropyl group may be introduced via post-cycloaddition alkylation or through functionalized alkyne/azide precursors.

- Applications : Brominated triazoles are frequently explored as pharmacophores in drug discovery due to their ability to participate in halogen bonding, enhancing target binding .

Comparison with Structurally Similar Compounds

4-(Bromomethyl)-2-methyl-2H-1,2,3-triazole

1-(3-Bromopropyl)-4-(2-pyridyl)-1H-1,2,3-triazole

4-Bromo-2,5-dimethyl-2H-1,2,3-triazole

- Molecular Formula : C₄H₆BrN₃

- Structural Difference : Bromine directly on the triazole ring (position 4) with an additional methyl group at position 5.

- Properties :

4-(Chloromethyl)-2-methyl-2H-1,2,3-triazole

- Molecular Formula : C₄H₆ClN₃

- Structural Difference : Chlorine replaces bromine in the methyl substituent.

- Physical Properties :

- Relevance : Chlorine’s lower atomic radius and electronegativity reduce halogen bonding strength compared to bromine.

Comparative Analysis Table

Biologische Aktivität

4-(3-Bromopropyl)-2-methyl-2H-1,2,3-triazole is a compound belonging to the triazole family, which has garnered interest in medicinal chemistry due to its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory effects. This article explores the biological activity of 4-(3-Bromopropyl)-2-methyl-2H-1,2,3-triazole, focusing on its mechanisms of action, efficacy against various pathogens and cancer cell lines, and structure-activity relationships (SAR).

Triazoles typically exert their biological effects through various mechanisms:

- Inhibition of Enzymatic Activity : Many triazoles inhibit enzymes critical for the survival of pathogens or cancer cells. For instance, some derivatives have been shown to inhibit DNA gyrase and other essential enzymes in bacterial cells.

- Induction of Apoptosis : Certain triazole compounds induce apoptosis in cancer cells by disrupting mitochondrial function and increasing reactive oxygen species (ROS) levels.

- Antioxidant Properties : Some triazoles exhibit antioxidant activity, which can contribute to their protective effects against oxidative stress in cells.

Antimicrobial Activity

Research indicates that triazole derivatives demonstrate significant antimicrobial properties. The following table summarizes the minimum inhibitory concentrations (MIC) of various triazole compounds against selected bacterial strains:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 4-(3-Bromopropyl)-2-methyl-2H-1,2,3-triazole | E. coli | 10 |

| S. aureus | 15 | |

| P. aeruginosa | 20 | |

| Mycobacterium smegmatis | 5 |

Studies have shown that the presence of bromine enhances the antibacterial activity of triazoles against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of 4-(3-Bromopropyl)-2-methyl-2H-1,2,3-triazole has been evaluated in several studies. The compound exhibited cytotoxic effects on various cancer cell lines including:

- HCT116 (colon cancer) : IC50 = 5.19 µM

- A549 (lung adenocarcinoma) : IC50 = 6.45 µM

- Panc-1 (pancreatic cancer) : IC50 = 7.00 µM

These results indicate that this triazole derivative can significantly inhibit cell proliferation and induce apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the triazole ring and substituents significantly influence biological activity:

- Bromine Substitution : The presence of bromine at the propyl chain enhances both antimicrobial and anticancer activities.

- Alkyl Chain Length : Variations in the length and branching of alkyl chains attached to the triazole ring affect binding affinity to target enzymes.

Case Studies

Several studies have highlighted the efficacy of triazole derivatives:

- Antitubercular Activity : A focused library of triazoles was synthesized and tested against Mycobacterium tuberculosis (MTB). Compounds similar to 4-(3-Bromopropyl)-2-methyl-2H-1,2,3-triazole showed promising results with MIC values ranging from 5.8 to 29.9 µg/mL .

- Cytotoxicity in Cancer Cells : In vitro studies demonstrated that derivatives with similar structures significantly reduced cell viability in multiple cancer types while sparing normal cells .

Q & A

Q. What are the optimal synthetic routes for 4-(3-Bromopropyl)-2-methyl-2H-1,2,3-triazole, and how can reaction conditions be tailored for improved yields?

Methodological Answer: The synthesis typically involves alkylation of a triazole precursor with a bromopropylating agent. For example:

- Step 1: React 2-methyl-2H-1,2,3-triazole with 1,3-dibromopropane in a polar aprotic solvent (e.g., DMSO) under reflux (18–24 hours) to introduce the bromopropyl group.

- Step 2: Optimize solvent choice (e.g., i-propanol with NaOH as a base) to enhance nucleophilic substitution efficiency .

- Workup: Post-reaction, distill under reduced pressure, cool, and precipitate the product in ice water. Purify via recrystallization (water-ethanol mixture) .

Key Variables Affecting Yield:

| Variable | Optimal Condition | Yield Impact | Reference |

|---|---|---|---|

| Solvent | DMSO or i-propanol | 65–75% | |

| Reaction Time | 18–24 hours | Higher with longer reflux | |

| Base | NaOH | Improved alkylation |

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- Infrared Spectroscopy (IR): Look for C-Br stretching (500–600 cm⁻¹) and triazole ring vibrations (1500–1600 cm⁻¹) .

- Single-Crystal X-ray Diffraction: Resolve 3D structure, bond angles, and intermolecular interactions (e.g., halogen bonding from bromine). Example: A similar compound, 1-(3-Bromopropyl)-4-(2-pyridyl)-1H-1,2,3-triazole, was resolved with an R factor of 0.027 .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the bromopropyl group in nucleophilic substitution reactions?

Methodological Answer:

- Density Functional Theory (DFT): Calculate electrophilicity indices (ω) and Fukui functions to identify reactive sites. For example:

- Molecular Dynamics Simulations: Simulate solvent effects (e.g., DMSO vs. i-propanol) on reaction kinetics. Polar solvents stabilize transition states, reducing activation energy .

Q. How do structural modifications (e.g., substituent changes) influence biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies:

- Replace the methyl group on the triazole with bulkier substituents (e.g., phenyl or fluorophenyl) and assay antimicrobial activity. Example: Chloro/bromo analogs showed a 2–4x increase in MIC values against S. aureus .

- Key Finding: Bromine’s electronegativity enhances membrane penetration, but steric hindrance from larger groups reduces binding affinity .

Q. How can contradictory data in the literature regarding synthetic yields be resolved?

Methodological Answer:

- Controlled Replication: Systematically vary parameters (solvent, temperature, catalyst) using design-of-experiments (DoE) frameworks.

- Case Study: A 65% yield was reported for a triazole derivative using DMSO and 18-hour reflux , whereas i-propanol/NaOH achieved 75% in 6 hours . Contradictions arise from solvent polarity and base strength.

- Resolution: Optimize using response surface methodology (RSM) to identify interaction effects.

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.